molecular formula C12H18O2S B14131519 4,4'-Sulfonyldi(cyclohex-1-ene) CAS No. 7566-01-0

4,4'-Sulfonyldi(cyclohex-1-ene)

Cat. No.: B14131519
CAS No.: 7566-01-0
M. Wt: 226.34 g/mol
InChI Key: NPHGCOZBGRHDEN-UHFFFAOYSA-N
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Description

4,4’-Sulfonyldi(cyclohex-1-ene) is an organic compound characterized by the presence of a sulfonyl group bridging two cyclohexene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonyldi(cyclohex-1-ene) typically involves the reaction of cyclohexene with sulfonyl chloride under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohexene reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a sulfonium ion intermediate, which then undergoes nucleophilic attack by another cyclohexene molecule to form the final product .

Industrial Production Methods

Industrial production of 4,4’-Sulfonyldi(cyclohex-1-ene) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonyldi(cyclohex-1-ene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

4,4’-Sulfonyldi(cyclohex-1-ene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Sulfonyldi(cyclohex-1-ene) involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Sulfonyldi(cyclohex-1-ene) is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and materials science.

Properties

CAS No.

7566-01-0

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

4-cyclohex-3-en-1-ylsulfonylcyclohexene

InChI

InChI=1S/C12H18O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2

InChI Key

NPHGCOZBGRHDEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)S(=O)(=O)C2CCC=CC2

Origin of Product

United States

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